Didodecyl 3,3'-sulphinylbispropionate
Overview
Description
Didodecyl 3,3’-sulphinylbispropionate is a chemical compound with the molecular formula C30H58O5S and a molecular weight of 530.84 g/mol . It is also known by other names such as didodecyl 3,3’-sulfinyldipropanoate and propanoic acid, 3,3’-sulfinylbis-, didodecyl ester . This compound is characterized by its unique structure, which includes two dodecyl groups attached to a sulphinylbispropionate core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of didodecyl 3,3’-sulphinylbispropionate typically involves the esterification of 3,3’-sulfinylbispropionic acid with dodecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of didodecyl 3,3’-sulphinylbispropionate may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality didodecyl 3,3’-sulphinylbispropionate on a large scale .
Chemical Reactions Analysis
Types of Reactions: Didodecyl 3,3’-sulphinylbispropionate undergoes various chemical reactions, including:
Reduction: The sulphinyl group can be reduced to a thioether using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; usually performed under anhydrous conditions.
Substitution: Amines, alcohols; often conducted in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of didodecyl 3,3’-sulfonylbispropionate.
Reduction: Formation of didodecyl 3,3’-thioetherbispropionate.
Substitution: Formation of corresponding amides or alcohol derivatives.
Scientific Research Applications
Didodecyl 3,3’-sulphinylbispropionate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of lubricants and as an additive in polymer production.
Mechanism of Action
The mechanism of action of didodecyl 3,3’-sulphinylbispropionate is primarily related to its amphiphilic structure, which allows it to interact with both hydrophobic and hydrophilic environments. This property makes it an effective surfactant, capable of reducing surface tension and stabilizing emulsions . The sulphinyl group can also participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Didodecyl 3,3’-sulfonylbispropionate: Similar structure but with a sulfone group instead of a sulphinyl group.
Didodecyl 3,3’-thioetherbispropionate: Contains a thioether group instead of a sulphinyl group.
Didodecyl 3,3’-sulfinylbisbutyrate: Similar structure but with butyrate ester groups instead of propionate.
Uniqueness: Didodecyl 3,3’-sulphinylbispropionate is unique due to its specific sulphinyl group, which imparts distinct redox properties and reactivity compared to its sulfone and thioether analogs . Its amphiphilic nature also makes it particularly useful in applications requiring surfactant properties .
Properties
IUPAC Name |
dodecyl 3-(3-dodecoxy-3-oxopropyl)sulfinylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58O5S/c1-3-5-7-9-11-13-15-17-19-21-25-34-29(31)23-27-36(33)28-24-30(32)35-26-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQARSOXXGMYHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CCS(=O)CCC(=O)OCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169284 | |
Record name | Didodecyl 3,3'-sulphinylbispropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20169284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17243-14-0 | |
Record name | 1,1′-Didodecyl 3,3′-sulfinyldipropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17243-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Didodecyl 3,3'-sulphinylbispropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017243140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Didodecyl 3,3'-sulphinylbispropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20169284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Didodecyl 3,3'-sulphinylbispropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.509 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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